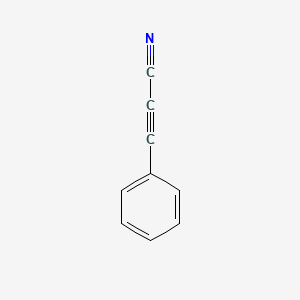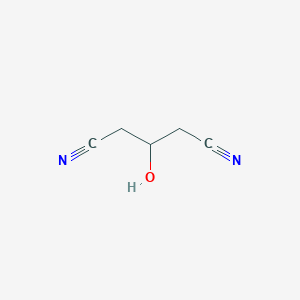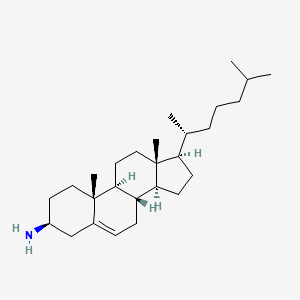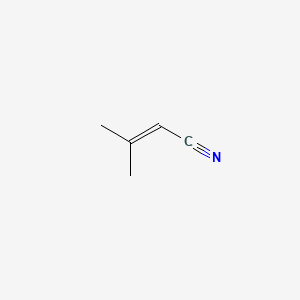
3-Phenylpropiolonitrile
Overview
Description
3-Phenylpropiolonitrile is an organic compound characterized by the presence of a phenyl group attached to a propiolonitrile moiety
Mechanism of Action
Target of Action
3-Phenylpropiolonitrile, also known as Hydrocinnamonitrile , is a nitrile compoundIt has been used to study the free enzyme activity of nitrilase , suggesting that it may interact with enzymes involved in nitrile metabolism.
Mode of Action
It has been used in studies involving the enzyme nitrilase Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, without the formation of free intermediates
Biochemical Pathways
Given its use in studies involving nitrilase , it may be involved in the metabolism of nitriles. Nitriles are organic compounds that contain a cyano functional group (-C≡N), and their metabolism involves their conversion into carboxylic acids and ammonia. This process is catalyzed by nitrilase enzymes.
Result of Action
It has been used in studies involving nitrilase , suggesting that it may have effects related to the metabolism of nitriles.
Biochemical Analysis
Biochemical Properties
3-Phenylpropiolonitrile plays a significant role in biochemical reactions, particularly in the study of enzyme activity. It has been used to investigate the activity of nitrilase enzymes, such as AtNIT1 . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. The interaction between this compound and nitrilase enzymes is crucial for understanding the enzyme’s substrate specificity and catalytic mechanism.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to some extent. For instance, it has been observed to influence the growth and survival of certain organisms, such as the woodlouse Porcellio scaber . In cellular systems, this compound may impact cell signaling pathways, gene expression, and cellular metabolism, although detailed studies on these aspects are limited.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Long-term studies have shown that this compound can degrade over time, potentially affecting its efficacy in biochemical assays . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound may exhibit toxic effects, including acute toxicity and potential damage to organs . It is essential to determine the appropriate dosage range for specific experimental purposes to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrile metabolism. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This metabolic pathway is essential for the detoxification of nitriles and their conversion into less harmful compounds . The compound’s involvement in these pathways highlights its significance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropiolonitrile can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanamide with formic acid and paraformaldehyde in acetonitrile. The reaction mixture is refluxed for 12 hours, followed by work-up procedures involving flash chromatography or extraction with ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropiolonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Phenylpropiolic acid.
Reduction: 3-Phenylpropylamine.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-Phenylpropiolonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Studied for its effects on enzyme activity, such as nitrilase AtNIT1.
Industry: Occasionally used in perfume compositions and flavoring agents due to its unique aromatic properties.
Comparison with Similar Compounds
- Benzyl cyanide
- Phenylacetonitrile
- Phenylpropanonitrile
Comparison: 3-Phenylpropiolonitrile is unique due to the presence of a triple bond in the propiolonitrile moiety, which imparts distinct reactivity compared to similar compounds like benzyl cyanide and phenylacetonitrile. The triple bond allows for additional reactions, such as hydroboration and cycloaddition, which are not possible with its saturated counterparts .
Properties
IUPAC Name |
3-phenylprop-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVSRXFGYDNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239443 | |
| Record name | Propiolonitrile, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-02-4 | |
| Record name | 3-Phenyl-2-propynenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiolonitrile, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 935-02-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiolonitrile, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2-propynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)

![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)







